molecular formula C18H20N4O4S B6452708 3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548993-17-3

3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6452708
CAS RN: 2548993-17-3
M. Wt: 388.4 g/mol
InChI Key: OMQCEYSDIINMQC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a piperidine, and an imidazolidinone. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazolidinone and piperidine rings. The benzothiazole could then be attached via a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of these groups could potentially give the compound a variety of interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazolidinone and piperidine rings, as well as the benzothiazole group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazolidinone and piperidine rings could potentially make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on this compound could potentially include further studies to determine its biological activity, as well as efforts to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

3-cyclopropyl-1-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-16-11-21(18(24)22(16)13-5-6-13)12-7-9-20(10-8-12)17-14-3-1-2-4-15(14)27(25,26)19-17/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQCEYSDIINMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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